

Technical Guide: 2,6-Dichloro bisphenol A-D12

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Compound of Interest

Compound Name: 2,6-Dichloro bisphenol A-D12

Cat. No.: B12389756

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2,6-Dichloro bisphenol A-D12**, a deuterated analog of 2,6-Dichloro bisphenol A. The information presented herein is intended for research and drug development professionals, focusing on the molecule's properties, analytical methodologies, and potential biological interactions. Given the limited specific data on the deuterated form, this guide also incorporates relevant information from its non-deuterated counterpart and the parent compound, Bisphenol A (BPA), to provide a comprehensive understanding.

Core Molecular Data

2,6-Dichloro bisphenol A-D12 is the deuterium-labeled form of 2,6-Dichloro bisphenol A. Deuterium substitution is a valuable tool in analytical chemistry, particularly in mass spectrometry-based quantification, where it serves as an internal standard.[\[1\]](#)

Physicochemical Properties

The fundamental properties of **2,6-Dichloro bisphenol A-D12** are summarized in the table below.

Property	Value	Reference
Molecular Weight	303.2 g/mol	[2] [3]
Molecular Formula	C ₁₅ H ₈ D ₆ Cl ₂ O ₂	[4]
IUPAC Name	2-chloro-4-[2-(3-chloro-2,5,6-trideuterio-4-hydroxyphenyl)propan-2-yl]-3,5,6-trideuteriophenol	[2]
Synonyms	2,6-Dichloro bisphenol A-d12	[1]

Analytical Methodologies

The quantification of chlorinated bisphenols, including 2,6-Dichloro bisphenol A, in biological and environmental matrices is crucial for exposure and toxicological studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly employed analytical technique. Deuterated standards like **2,6-Dichloro bisphenol A-D12** are essential for accurate quantification in these methods.

Experimental Protocol: Quantification in Plasma

A validated HPLC-MS/MS method has been developed for the quantification of dichlorobisphenol A (Cl₂BPA) conjugates in rat and human plasma.[\[5\]](#) While this study focused on the 3,3'-Cl₂BPA isomer, the methodology provides a strong foundation for the analysis of the 2,6-dichloro isomer.

Sample Preparation:[\[5\]](#)

- Plasma samples are subjected to protein precipitation using acetonitrile.
- The supernatant is collected for analysis.

Chromatographic Conditions:[\[5\]](#)

- Column: C18 reverse-phase column.

- Mobile Phase: A binary gradient of an organic solvent (e.g., methanol or acetonitrile) and water.
- Flow Rate: 0.35 mL/min.
- Column Temperature: 40°C.

Mass Spectrometry Detection:[5]

- Ionization Mode: Electrospray ionization (ESI) in negative mode.
- Detection: Multiple reaction monitoring (MRM).

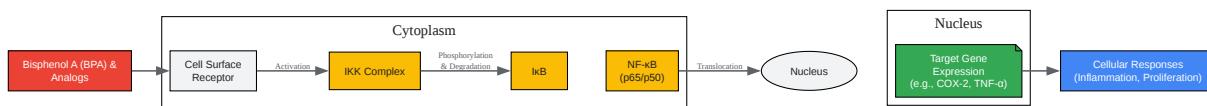
The use of a deuterated internal standard, such as **2,6-Dichloro bisphenol A-D12**, is critical to correct for matrix effects and variations in instrument response.

Biological Activity and Signaling Pathways

While specific toxicological and signaling pathway data for 2,6-Dichloro bisphenol A are limited, extensive research on the parent compound, Bisphenol A (BPA), provides significant insights. Chlorinated derivatives of BPA are known to be formed during the chlorination of drinking water and may exhibit higher endocrine-disrupting activity.[5] BPA is a known endocrine disruptor that can impact various biological processes through interaction with multiple cell signaling pathways.[6][7]

NF-κB Signaling Pathway

Studies have shown that BPA and its analogs can induce inflammatory responses and cell proliferation through the activation of the NF-κB signaling pathway.[8] This pathway is a critical regulator of immune and inflammatory responses.



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Caption: BPA-induced activation of the NF-κB signaling pathway.

MAPK Signaling Pathway

BPA has also been demonstrated to activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as JNK and ERK.[9] These pathways are involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.

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Caption: Involvement of BPA in the MAPK signaling cascade.

Apoptosis Pathways

BPA exposure can trigger apoptosis through multiple signaling pathways, including the DNA damage response (DDR) pathway and the insulin-like growth factor-1 (IGF-1) network.[10] In the DDR pathway, BPA can activate key apoptotic proteins such as CED-3 (a caspase) and CED-4 (an Apaf-1 homolog), and its effects are modulated by proteins like p53.[10]

Summary

2,6-Dichloro bisphenol A-D12 is a critical analytical tool for the accurate measurement of its non-deuterated counterpart in various matrices. While direct biological data on this deuterated compound is scarce, the known endocrine-disrupting effects of the parent compound, BPA, and its chlorinated derivatives highlight the importance of such analytical standards. The activation of key signaling pathways like NF-κB and MAPK by BPA suggests potential mechanisms through which its chlorinated analogs may exert biological effects. Further research is warranted to fully elucidate the specific toxicological profile of 2,6-Dichloro bisphenol A.

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